beta-L-Ara4N-lipid A
Description
Structure
2D Structure
Properties
Molecular Formula |
C99H187N3O28P2 |
|---|---|
Molecular Weight |
1929.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-5-[[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-hydroxyphosphoryl]oxy-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C99H187N3O28P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-86(109)123-79(66-60-54-48-42-35-29-23-17-11-5)72-88(111)127-96-90(102-84(107)71-78(65-59-53-47-41-34-28-22-16-10-4)122-85(108)67-61-55-49-43-36-30-24-18-12-6)97(124-81(73-103)94(96)128-132(118,119)130-99-93(114)91(112)80(100)74-120-99)121-75-82-92(113)95(126-87(110)70-77(105)64-58-52-46-40-33-27-21-15-9-3)89(98(125-82)129-131(115,116)117)101-83(106)69-76(104)63-57-51-45-39-32-26-20-14-8-2/h76-82,89-99,103-105,112-114H,7-75,100H2,1-6H3,(H,101,106)(H,102,107)(H,118,119)(H2,115,116,117)/t76-,77-,78-,79-,80+,81-,82-,89-,90-,91+,92-,93-,94-,95-,96-,97-,98-,99-/m1/s1 |
InChI Key |
YMFWPVNDZMQXAY-ZHOUPIGSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O[C@@H]2[C@@H]([C@H]([C@H](CO2)N)O)O)CO)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)OC2C(C(C(CO2)N)O)O)CO)OCC3C(C(C(C(O3)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Beta L Ara4n Lipid a
Initiation of L-Ara4N Precursor Synthesis
The biosynthesis of the L-Ara4N precursor begins with a common cellular metabolite, UDP-glucose, and proceeds through a series of enzymatic transformations in the cytoplasm. nih.govctpharma.com.trymdb.cawikipedia.orgfishersci.ca
UDP-Glucuronic Acid as the Starting Substrate
The initial step in the L-Ara4N biosynthetic pathway involves the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). wikipedia.orgnih.govctpharma.com.trnih.govwikipedia.orgfishersci.canih.gov This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (Ugd), also known as PmrE. nih.govnih.gov UDP-GlcA serves as the direct precursor for the subsequent steps leading to the formation of the L-Ara4N moiety. wikipedia.orgnih.govfishersci.canih.gov
ArnA-Catalyzed Oxidative Decarboxylation
Following the formation of UDP-GlcA, the bifunctional enzyme ArnA (previously known as PmrI) catalyzes the oxidative decarboxylation of UDP-GlcA. wikipedia.orgwikipedia.orgguidetopharmacology.orgbmrb.ioctpharma.com.trnih.govnih.govnih.govnih.govfishersci.sefishersci.com This reaction, specifically carried out by the C-terminal domain of ArnA, is NAD-dependent and results in the formation of a novel UDP-4-ketopentose, also referred to as UDP-Ara4O or uridine (B1682114) 5'-(beta-l-threo-pentapyranosyl-4"-ulose diphosphate). wikipedia.orgwikipedia.orgguidetopharmacology.orgctpharma.com.trnih.govnih.govfishersci.sefishersci.com ArnA's activity in oxidizing the C-4'' position and subsequently decarboxylating the C-6 position of UDP-GlcA is a key, unique step in this pathway. bmrb.ionih.gov
ArnB-Mediated Transamination to UDP-L-Ara4N
The UDP-4-ketopentose product generated by ArnA is then converted to UDP-L-Ara4N through a transamination reaction catalyzed by the enzyme ArnB (previously known as PmrH). wikipedia.orgwikipedia.orgctpharma.com.trnih.govymdb.cawikipedia.orgnih.govnih.govnih.govfishersci.comwikipedia.orgnih.gov ArnB is a pyridoxal-phosphate (PLP)-dependent transaminase that utilizes L-glutamate as the amine donor for this reaction. wikipedia.orgnih.gov The transfer of the amino group to the C-4'' position of the UDP-4-ketopentose yields UDP-L-Ara4N. wikipedia.orgnih.govnih.gov Research indicates that ArnB is highly selective for glutamate (B1630785) as the amine donor, although the equilibrium constant for the reaction in the direction of UDP-L-Ara4N formation is reported to be unfavorable (approximately 0.1). nih.gov
Formylation and Lipid Carrier Linkage
Following the synthesis of UDP-L-Ara4N, further modifications occur, including formylation and transfer to a lipid carrier.
N-Formylation of UDP-L-Ara4N by ArnA (N-Terminal Domain)
ArnA, in addition to its role in the oxidative decarboxylation of UDP-GlcA, is a bifunctional enzyme possessing a distinct N-terminal domain that functions as a formyltransferase. nih.govwikipedia.orgguidetopharmacology.orgbmrb.ionih.govnih.govfishersci.sefishersci.comnih.gov This N-terminal domain catalyzes the N-formylation of UDP-L-Ara4N, using N-10-formyltetrahydrofolate (N-10-fTHF) as the formyl group donor. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgbmrb.ionih.govfishersci.sefishersci.comnih.gov This reaction produces UDP-L-Ara4FN (uridine 5'-diphospho-beta-(4-deoxy-4-formamido-L-arabinose)). wikipedia.orgwikipedia.orgfishersci.com Studies have shown that this formylation step is obligatory for the subsequent transfer of the L-Ara4N moiety to the lipid carrier. wikipedia.orgfishersci.com
ArnC-Catalyzed Transfer to Undecaprenyl Phosphate (B84403) (Und-P)
The formylated sugar nucleotide, UDP-L-Ara4FN, is the specific substrate for the enzyme ArnC (previously known as PmrF). wikipedia.orgwikipedia.orgfishersci.comwikipedia.org ArnC, an integral membrane glycosyltransferase, catalyzes the transfer of the L-Ara4FN moiety from UDP-L-Ara4FN to undecaprenyl phosphate (Und-P), also referred to as C55-P. wikipedia.orgnih.govwikipedia.orgnih.govymdb.cawikipedia.orgnih.govnih.govfishersci.comwikipedia.orgmorf-db.orgwikidata.org This reaction results in the formation of undecaprenyl phosphate-L-Ara4FN (Und-P-L-Ara4FN or C55P-Ara4FN), a lipid-linked intermediate. wikipedia.orgnih.govwikipedia.orgnih.govwikipedia.orgwikidata.orglipidmaps.org ArnC exhibits selectivity for the formylated UDP-L-Ara4FN, and the unmodified UDP-L-Ara4N is not efficiently processed by this enzyme. wikipedia.orgwikipedia.orgwikipedia.org The formation of the undecaprenyl phosphate-linked sugar is essential for the translocation of the L-Ara4N moiety across the inner membrane and its eventual attachment to lipid A. nih.govwikipedia.orgnih.govwikipedia.org
Data Tables
The following table summarizes the key enzymatic steps and substrates/products involved in the biosynthesis of the UDP-L-Ara4N precursor and its linkage to the undecaprenyl phosphate carrier, based on detailed research findings.
| Step | Enzyme(s) Involved | Substrate(s) | Product(s) | Location |
| UDP-GlcA Synthesis | Ugd (PmrE) | UDP-glucose, NAD+ | UDP-GlcA, NADH, H+ | Cytoplasm |
| Oxidative Decarboxylation of UDP-GlcA | ArnA (C-terminal domain) | UDP-GlcA, NAD+ | UDP-4-ketopentose (UDP-Ara4O), CO2, NADH, H+ | Cytoplasm |
| Transamination to UDP-L-Ara4N | ArnB (PmrH) | UDP-4-ketopentose, L-glutamate | UDP-L-Ara4N, 2-oxoglutarate | Cytoplasm |
| N-Formylation of UDP-L-Ara4N | ArnA (N-terminal domain) | UDP-L-Ara4N, N-10-formyltetrahydrofolate | UDP-L-Ara4FN, tetrahydrofolate | Cytoplasm |
| Transfer to Undecaprenyl Phosphate | ArnC (PmrF) | UDP-L-Ara4FN, Undecaprenyl Phosphate | Undecaprenyl phosphate-L-Ara4FN, UDP | Inner Membrane |
Formation of Undecaprenyl Phosphate-alpha-L-Ara4N (C55P-Ara4N)
The formation of undecaprenyl phosphate-alpha-L-Ara4N (C55P-Ara4N), the lipid-linked donor of the L-Ara4N moiety, involves several enzymatic steps. The pathway starts with the conversion of UDP-glucose to UDP-glucuronic acid by UDP-Glc dehydrogenase (Ugd, also known as PmrE). nih.govnih.govresearchgate.netfrontiersin.org Subsequently, the C-terminal domain of ArnA catalyzes the oxidative decarboxylation of UDP-glucuronic acid to yield UDP-4-ketopentose. nih.govresearchgate.net ArnB then transaminates this intermediate to generate UDP-β-L-Ara4N. nih.govresearchgate.net The N-terminal domain of ArnA is responsible for the N-formylation of UDP-β-L-Ara4N, producing UDP-4-deoxy-4-formamido-L-arabinose (UDP-Ara4FN). nih.govresearchgate.net
The transfer of the formylated amino sugar from UDP-Ara4FN to undecaprenyl phosphate (C55P) is catalyzed by ArnC, a distant orthologue of dolichyl phosphate-mannose synthase. nih.govresearchgate.netnih.gov This reaction yields undecaprenyl phosphate-alpha-L-Ara4FN (C55P-Ara4FN). nih.govnih.govnih.gov
Transport and Deformylation
Following its formation on the cytoplasmic side of the inner membrane, C55P-Ara4FN undergoes further processing and transport. researchgate.netresearchgate.net
Translocation of C55P-Ara4N to the Periplasmic Face by ArnE/ArnF
Before the L-Ara4N moiety can be attached to lipid A, which resides on the periplasmic face of the inner membrane, the lipid-linked precursor needs to be transported across the membrane. nih.govnih.govresearchgate.netresearchgate.net This translocation is mediated by the heterodimeric transporter complex composed of ArnE (formerly PmrL) and ArnF (formerly PmrM). nih.govresearchgate.netresearchgate.netnih.govebi.ac.uknih.gov ArnE and ArnF are proposed to function as an undecaprenyl phosphate-alpha-L-Ara4N flippase, moving C55P-Ara4N from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. nih.govnih.govebi.ac.uknih.gov Studies involving arnE and arnF mutants have shown reduced levels of C55P-Ara4N on the periplasmic surface, even when cellular levels of C55P-Ara4N are normal, supporting their role in transport. nih.govnih.gov
ArnD-Mediated Deformylation of C55P-Ara4FN
A crucial step in the pathway is the deformylation of C55P-Ara4FN to generate the final amino-sugar donor, C55P-Ara4N. nih.govnih.govacs.orgnih.govacs.org This reaction is catalyzed by the enzyme ArnD. nih.govnih.govacs.orgnih.govacs.org Deletion of the arnD gene leads to the accumulation of the formylated intermediate, C55P-Ara4FN, providing strong evidence for ArnD's role as the deformylase in vivo. nih.govacs.orgnih.govacs.org In vitro assays with purified ArnD have confirmed its ability to efficiently deformylate C55P-Ara4FN to yield C55P-Ara4N. nih.gov
Role of Metal-Dependent Catalysis in Deformylation
Research into the catalytic mechanism of ArnD has revealed that its deformylase activity is metal-dependent. nih.govacs.orgnih.govacs.org Studies with Salmonella Typhimurium ArnD (stArnD) have shown efficient deformylation of C55P-Ara4FN in the presence of divalent metal ions, with a preference for Co2+, although Mn2+ also supports the reaction. nih.gov The crystal structure of stArnD shows a NodB homology domain characteristic of the metal-dependent carbohydrate esterase family 4 (CE4). nih.govacs.orgnih.govacs.org The active site of ArnD contains a conserved metal coordination H-H-D triad, and specific mutations within this triad, such as D9N and H233Y in stArnD, abolish its deformylase activity, implicating these residues in a metal-assisted acid-base catalytic mechanism. nih.govacs.orgnih.govacs.org The specific metal utilized by ArnD in vivo may depend on the environmental availability of different metal ions. nih.gov
Data on ArnD metal dependence:
| Metal Ion | Relative Activity |
| Co2+ | High (Preferred) |
| Mn2+ | Supported |
| Zn2+ | Slow activity (reported for B. cenocepacia ArnD) nih.gov |
Final Transfer to Lipid A
Once C55P-Ara4N is translocated to the periplasmic face of the inner membrane, the L-Ara4N moiety is transferred to lipid A. nih.govresearchgate.netresearchgate.netnih.gov
ArnT-Catalyzed Addition of L-Ara4N to Lipid A Phosphates
The final step in the modification of lipid A with L-Ara4N is catalyzed by the integral membrane protein ArnT (also known as PmrK). nih.govnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.govuniprot.orgmicrobiologyresearch.orgebi.ac.uk ArnT functions as a glycosyltransferase, specifically an undecaprenyl phosphate-alpha-4-amino-4-deoxy-L-arabinose arabinosyl transferase. uniprot.orgebi.ac.uk It utilizes C55P-Ara4N as the donor substrate, transferring the L-Ara4N moiety to the phosphate groups of lipid A. nih.govnih.govresearchgate.netnih.govuniprot.orgmicrobiologyresearch.orgebi.ac.uk This reaction typically occurs on the periplasmic side of the inner membrane. asm.orgresearchgate.netmicrobiologyresearch.org ArnT preferentially modifies the 4'-phosphate group of lipid A. microbiologyresearch.org The addition of the positively charged L-Ara4N to the negatively charged phosphate groups of lipid A reduces the net negative charge of the molecule, which is a key mechanism for conferring resistance to cationic antimicrobial peptides and polymyxin (B74138) antibiotics. nih.govnih.govmicrobiologyresearch.orgplos.org
Positional Specificity of ArnT (e.g., 1-phosphate, 4'-phosphate)
ArnT catalyzes the transfer of the L-Ara4N moiety from its undecaprenyl phosphate carrier (Und-P-L-Ara4N) to the phosphate groups of lipid A. nih.govoup.comuniprot.orguniprot.org Lipid A typically contains phosphate groups at the 1- and 4'-positions of the glucosamine (B1671600) disaccharide backbone. researchgate.net ArnT has been shown to modify both the 1- and 4'-phosphate groups of lipid A, although its preference can vary depending on the bacterial species and potentially the specific structure of the lipid A precursor. microbiologyresearch.orgpnas.orgresearchgate.net
Studies have indicated that ArnT preferentially modifies the 4'-phosphate group in some bacteria, such as Salmonella enterica. microbiologyresearch.org However, in other species, like Pseudomonas aeruginosa, ArnT can act on either lipid A phosphate group. nih.gov The site of L-Ara4N transfer can also be influenced by the structural features of the specific ArnT homolog present in a given bacterium. For instance, ArnT from Cupriavidus metallidurans has been reported to yield lipid A modified only at the 1-phosphate position, whereas ArnT from Salmonella enterica serovar Typhimurium adds L-Ara4N to both the 1 and 4' phosphates. researchgate.net
Substrate Requirements for ArnT Activity
ArnT is a lipid-to-lipid glycosyltransferase, utilizing undecaprenyl phosphate-alpha-L-Ara4N (Und-P-L-Ara4N) as the donor substrate and lipid A as the acceptor substrate. acs.orgnih.govoup.compnas.orgd-nb.info The biosynthesis of Und-P-L-Ara4N occurs on the cytoplasmic face of the inner membrane through a series of enzymatic steps involving proteins encoded by the arn operon (ArnA, ArnB, ArnC, and ArnD). nih.govnih.govresearchgate.net Und-P-L-Ara4N is then transported to the periplasmic face of the inner membrane, likely by a flippase (ArnE/ArnF), where ArnT is located and catalyzes the transfer of L-Ara4N to lipid A. nih.govnih.govoup.comresearchgate.net
Research has provided insights into the structural features of both the donor and acceptor substrates that are important for ArnT activity. Studies using synthetic donor substrates have shown that ArnT is specific for the alpha-anomeric configuration of the L-arabinosyl unit and the Z configuration of the lipid part of the undecaprenyl phosphate carrier. d-nb.infonih.gov
For the acceptor substrate, lipid A, the presence of the secondary acyl chain at the 3'-position has been reported to be required for optimal ArnT activity in some species. microbiologyresearch.org Structural studies of ArnT suggest the presence of cavities within the enzyme designed to accommodate the lipid substrates, lipid A and Und-P-L-Ara4N, facilitating their binding and the subsequent transfer reaction. pnas.org
Detailed research findings on substrate requirements often involve in vitro enzymatic assays using purified or membrane-associated ArnT and various lipid A or Und-P-L-Ara4N variants. These studies help to define the structural determinants on both the donor and acceptor molecules that are critical for efficient enzymatic modification by ArnT.
| Substrate Type | Specific Requirement(s) | Notes |
| Donor | Undecaprenyl phosphate-alpha-L-Ara4N | L-Ara4N moiety linked to undecaprenyl phosphate. acs.orgnih.govoup.compnas.orgd-nb.info |
| Alpha-anomeric configuration of L-arabinosyl unit | Required for productive enzymatic transfer. d-nb.infonih.gov | |
| Z configuration of the lipid part (undecaprenyl) | Important for enzymatic activity. d-nb.infonih.gov | |
| Acceptor | Lipid A | Contains phosphate groups at 1- and 4'-positions. microbiologyresearch.orgpnas.orgresearchgate.net |
| Presence of secondary acyl chain at the 3'-position | Required for optimal activity in some species. microbiologyresearch.org | |
| Phosphate groups at 1- and/or 4'-positions | Sites of L-Ara4N attachment. microbiologyresearch.orgpnas.orgresearchgate.net |
Table 1: Substrate Requirements for ArnT Activity
The catalytic activity of ArnT involves the transfer of the L-Ara4N moiety, resulting in a glycosyl phosphodiester linkage between the anomeric center of L-Ara4N and a phosphate group on lipid A. acs.org This reaction is crucial for the synthesis of beta-L-Ara4N-lipid A, a key component in bacterial resistance to CAMPs. acs.orgmdpi.comresearchgate.net
Genetic and Transcriptional Regulation of Beta L Ara4n Lipid a Modification
Two-Component Regulatory Systems (TCS)
Two-component systems are fundamental signaling pathways in bacteria, typically consisting of a sensor histidine kinase and a cognate response regulator. nih.govasm.org The sensor kinase perceives environmental stimuli and autophosphorylates, subsequently transferring the phosphate (B84403) group to the response regulator. nih.govasm.org The phosphorylated response regulator then acts as a transcription factor, modulating the expression of target genes. nih.govasm.org The PhoPQ and PmrAB systems are the major TCSs involved in regulating lipid A modifications, including the addition of L-Ara4N. upol.czjmb.or.kr
PhoPQ System
The PhoPQ system is a well-characterized TCS that plays a significant role in bacterial adaptation to various environmental stresses, including those encountered within the host. nih.gov It consists of the sensor kinase PhoQ and the response regulator PhoP. asm.orgnih.gov
Environmental Cues (e.g., low Mg2+, Ca2+ concentration)
The PhoPQ system is primarily activated by low concentrations of divalent cations, such as Mg2+ and Ca2+, in the extracellular environment. nih.govnih.govmdpi.com These low cation levels are often encountered in environments like the host phagosome, signaling to the bacterium that it is in a potentially hostile niche. nih.gov Cationic antimicrobial peptides can also directly activate the PhoQ sensor. nih.govresearchgate.net
Regulation of arn Operon Transcription
Upon activation by low divalent cation concentrations or CAMPs, the PhoQ sensor kinase phosphorylates the PhoP response regulator. nih.govresearchgate.net Phosphorylated PhoP (PhoP-P) then acts as a transcription factor, directly or indirectly upregulating the expression of genes involved in lipid A modification, including the arn operon. nih.govbiorxiv.orgresearchgate.net In some bacteria like Enterobacter cloacae, PhoP directly regulates the expression of the arn operon. biorxiv.orgbiorxiv.org In others, like Salmonella enterica, PhoPQ indirectly influences arn operon expression through the PmrAB system, mediated by the connector protein PmrD. upol.cznih.govresearchgate.net
PmrAB (BasS/R) System
The PmrAB system, also known as BasS/R, is another crucial TCS that regulates lipid A modifications, particularly the addition of L-Ara4N and phosphoethanolamine (pEtN). nih.govmdpi.comnih.gov It comprises the sensor kinase PmrB (BasS) and the response regulator PmrA (BasR). nih.govresearchgate.net
Environmental Cues (e.g., Fe3+, antimicrobial peptides, acidic pH)
The PmrAB system is activated by a different set of environmental signals compared to PhoPQ. These include high concentrations of ferric iron (Fe3+), antimicrobial peptides, and mildly acidic pH. nih.govbiorxiv.orgresearchgate.netmdpi.com These conditions are also relevant in host environments, such as within macrophages or during infection. nih.govmdpi.com
Cross-Talk with PhoPQ System (e.g., via PmrD)
A significant aspect of the regulation of L-Ara4N modification is the cross-talk between the PhoPQ and PmrAB systems. upol.czmdpi.comnih.gov In Salmonella enterica and some other Gram-negative bacteria, the PhoPQ system can indirectly activate the PmrAB system through the action of the small protein PmrD. upol.cznih.govresearchgate.net PhoP-P upregulates the expression of pmrD. nih.govfrontiersin.org PmrD then interacts with phosphorylated PmrA (PmrA-P), preventing its dephosphorylation by PmrB and thereby maintaining PmrA in its active state. nih.govresearchgate.net This sustained activation of PmrA-P leads to the increased transcription of PmrA-regulated genes, including the arn operon, even when the primary PmrAB-activating signals are not present. nih.govresearchgate.net This cross-talk mechanism allows for the integration of different environmental signals and fine-tuning of the lipid A modification response. mdpi.com While this cross-talk via PmrD is well-established in Salmonella, its presence and significance can vary in other bacterial species like E. coli. asm.orgnih.gov
Data Table: Environmental Cues and Corresponding TCS Activation
| Two-Component System | Environmental Cues | Regulated Operon/Genes | Lipid A Modification |
| PhoPQ | Low Mg2+, Low Ca2+, Cationic Antimicrobial Peptides | arn operon (direct/indirect), pagP nih.govbiorxiv.org | Addition of L-Ara4N, Palmitoylation nih.gov |
| PmrAB | High Fe3+, Antimicrobial Peptides, Acidic pH | arn operon, eptA, pmrC nih.govnih.govbiorxiv.org | Addition of L-Ara4N, Addition of Phosphoethanolamine nih.govnih.gov |
Biological Impact and Pathogenesis of Beta L Ara4n Lipid a Modification
Role in Bacterial Resistance Mechanisms
The addition of β-L-Ara4N to lipid A is a primary mechanism for resistance against specific classes of antibiotics, most notably cationic antimicrobial peptides (CAMPs), which include the polymyxin (B74138) class of antibiotics.
CAMPs are a key component of the innate immune system in many organisms, including humans. They are positively charged molecules that target the negatively charged outer membrane of bacteria.
The fundamental mechanism by which β-L-Ara4N confers resistance to CAMPs is through the reduction of the net negative charge of the bacterial outer membrane. researchgate.net Lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane, contains phosphate (B84403) groups that impart a significant negative charge to the bacterial surface. nih.gov The addition of the positively charged aminoarabinose sugar to these phosphate groups neutralizes this negative charge. nih.govnih.gov Specifically, the modification of lipid A with L-Ara4N can reduce its net charge from -1.5 to 0. nih.gov This alteration of the surface charge is a key defense strategy for bacteria.
| Lipid A State | Net Charge | Reference |
|---|---|---|
| Unmodified Lipid A | -1.5 | nih.gov |
| Lipid A + β-L-Ara4N | 0 | nih.govnih.gov |
The antimicrobial activity of CAMPs is initiated by their electrostatic attraction to the negatively charged bacterial surface. researchgate.netresearchgate.net By neutralizing the surface charge, the β-L-Ara4N modification disrupts this initial interaction. nih.govresearchgate.net The reduced negative charge weakens the binding affinity of the positively charged CAMPs to the bacterial membrane, thereby preventing them from disrupting the membrane's integrity and killing the bacterium. nih.govresearchgate.net This electrostatic repulsion is a critical factor in the resistance mechanism.
Polymyxins, such as Polymyxin B and Colistin (B93849) (Polymyxin E), are a last-resort class of antibiotics used to treat infections caused by multidrug-resistant Gram-negative bacteria. researchgate.net They are cationic peptides that function similarly to endogenous CAMPs. The modification of lipid A with L-Ara4N is a well-established and clinically significant mechanism of resistance to polymyxins. nih.govnih.govresearchgate.net The addition of L-Ara4N to the phosphate groups of lipid A is critical for high-level resistance to polymyxins. nih.govqub.ac.uk For instance, the elimination of L-Ara4N modification in Salmonella enterica resulted in a 94-fold reduction in the minimum inhibitory concentration (MIC) of Polymyxin B. researchgate.net The genes responsible for this modification are often located in the arn operon (also known as pmr), which is regulated by two-component systems like PhoP/PhoQ and PmrA/PmrB. nih.govnih.govnih.gov
| Bacterial Species | Modification | Effect on Polymyxin B MIC | Reference |
|---|---|---|---|
| Salmonella enterica | Elimination of L-Ara4N | 94-fold reduction | researchgate.net |
Resistance to Cationic Antimicrobial Peptides (CAMPs)
Contribution to Bacterial Virulence
The innate immune system of the host recognizes conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs). Lipid A is a potent PAMP that is recognized by the Toll-like receptor 4 (TLR4)/MD-2 complex, triggering a strong inflammatory response. nih.gov While the addition of L-Ara4N does not directly prevent recognition by TLR4/MD-2, it contributes to immune evasion in other ways. mdpi.com By providing resistance to host CAMPs, such as defensins, bacteria with modified lipid A are better able to survive and establish an infection. nih.gov This modification is part of a broader strategy of altering the bacterial surface to disguise it from immune surveillance and protect it from host defenses. nih.govuu.nl Alterations to lipid A can directly affect pathogenesis by promoting resistance to antimicrobial peptides and interfering with the host's ability to recognize LPS as a conserved molecular pattern. nih.gov
Persistence in Host Environments (e.g., Pulmonary Airways)
The addition of β-L-Ara4N to lipid A is a key factor in the ability of many Gram-negative pathogens to persist in challenging host environments, such as the pulmonary airways. This environment is rich in host-derived cationic antimicrobial peptides (CAMPs), which form a crucial component of the innate immune defense. The modification of lipid A with the positively charged L-Ara4N moiety reduces the net negative charge of the bacterial outer membrane. This electrostatic repulsion mechanism is a primary defense against CAMPs like polymyxins, hindering their ability to bind to and disrupt the bacterial membrane.
In pathogens such as Pseudomonas aeruginosa, a common inhabitant of the cystic fibrosis lung, the presence of L-Ara4N-modified lipid A is frequently observed in clinical isolates and is strongly associated with resistance to colistin, a last-resort antibiotic for treating chronic pulmonary infections. This resistance is not merely a laboratory phenomenon but a clinically relevant adaptation that allows the bacterium to withstand therapeutic interventions and maintain a chronic infection. Beyond antibiotic resistance, the stabilization of the outer membrane through this modification likely contributes to a more general fitness advantage in the lung, protecting the bacterium from the myriad of host defense molecules present in the airway surface liquid.
Species-Specific Manifestations and Essentiality
The role and importance of β-L-Ara4N-lipid A modification can differ significantly among various Gram-negative pathogens, ranging from being an indispensable factor for viability to a conditionally expressed resistance mechanism.
Burkholderia cenocepacia (e.g., essentiality for viability and LPS export)
In the opportunistic pathogen Burkholderia cenocepacia, a significant threat to individuals with cystic fibrosis, the modification of lipid A with L-Ara4N is not just a virulence factor but is essential for the bacterium's viability. nih.govnih.govmdpi.com Mutants unable to synthesize or attach L-Ara4N to their lipid A are non-viable under normal laboratory conditions. mdpi.com This essentiality is linked to the crucial role of this modification in the proper export and assembly of LPS into the outer membrane. nih.gov It is proposed that the L-Ara4N moiety acts as a molecular signature that is recognized by the LPS transport (Lpt) machinery, ensuring the correct translocation of LPS from the inner to the outer membrane. nih.gov
Interestingly, the lethal phenotype of L-Ara4N-deficient mutants can be rescued by a suppressor mutation in the lptG gene, which encodes a component of the LPS transport apparatus. nih.gov This suggests that the modified LptG protein can accommodate the transport of unmodified LPS, albeit with consequences for the bacterium's fitness and virulence. Strains lacking the L-Ara4N modification, even with the suppressor mutation, exhibit a dramatic increase in susceptibility to antimicrobial peptides, highlighting the dual importance of this modification in both viability and defense. nih.gov
| Feature | Role of β-L-Ara4N in Burkholderia cenocepacia |
| Viability | Essential for survival under normal growth conditions. mdpi.com |
| LPS Export | Acts as a molecular signature for the LPS transport machinery. nih.gov |
| Antimicrobial Peptide Resistance | A critical determinant for the intrinsic resistance to CAMPs. nih.gov |
Escherichia coli and Salmonella typhimurium (e.g., polymyxin resistance)
In enteric bacteria such as Escherichia coli and Salmonella enterica serovar Typhimurium, the addition of L-Ara4N to lipid A is a primary and well-characterized mechanism of resistance to polymyxin antibiotics. nih.govnih.govpataigin.com This modification is not essential for viability but is induced under specific environmental conditions, such as low magnesium concentrations or the presence of sub-lethal concentrations of cationic antimicrobial peptides. nih.gov
The synthesis and transfer of L-Ara4N are encoded by the arnBCADTEF operon (also known as pmrHFIJKLM), which is under the control of the two-component regulatory systems PhoP/PhoQ and PmrA/PmrB. nih.govpataigin.com Activation of these systems leads to the expression of the arn operon and the subsequent modification of lipid A. In S. typhimurium, lipid A can be modified with either one or two L-Ara4N moieties, providing a graded level of resistance. scispace.com The addition of the positively charged L-Ara4N reduces the affinity of the negatively charged outer membrane for the cationic polymyxin molecules, thereby preventing membrane disruption and cell death.
| Organism | Key Regulatory Systems | Primary Role of β-L-Ara4N Modification |
| Escherichia coli | PhoP/PhoQ, PmrA/PmrB | Polymyxin resistance. nih.govnih.gov |
| Salmonella typhimurium | PhoP/PhoQ, PmrA/PmrB | Polymyxin resistance, can be modified with one or two L-Ara4N moieties. scispace.com |
Other Pathogenic Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Yersinia pestis, Klebsiella pneumoniae, Pasteurella multocida)
The β-L-Ara4N modification of lipid A is a conserved strategy for antimicrobial peptide resistance and virulence in a number of other clinically significant Gram-negative bacteria.
Pseudomonas aeruginosa : In this opportunistic pathogen, particularly in isolates from cystic fibrosis patients, the addition of L-Ara4N to lipid A is a key mechanism of acquired resistance to polymyxins. nih.gov This modification is regulated by the PmrA/PmrB and PhoP/PhoQ two-component systems and is considered a critical factor for the development of colistin resistance. frontiersin.orgnih.gov
Yersinia pestis : The causative agent of plague modifies its lipid A with L-Ara4N in a temperature-dependent manner. asm.orgnih.gov The modification is more pronounced at 26°C, the ambient temperature of the flea vector, compared to 37°C, the temperature of the mammalian host. nih.gov This suggests a role for L-Ara4N in the survival of Y. pestis within the flea and in its transmission. The PhoP/PhoQ and PmrA/PmrB systems also regulate this modification, which contributes to resistance against cationic antimicrobial peptides. nih.govmdpi.com
Klebsiella pneumoniae : In this major nosocomial pathogen, resistance to colistin is frequently associated with mutations in the mgrB gene, which leads to the constitutive activation of the PhoP/PhoQ system and the subsequent upregulation of the arn operon, resulting in the addition of L-Ara4N to lipid A. nih.govnih.govmdpi.com This modification is considered a primary driver of clinical colistin resistance in K. pneumoniae.
Pasteurella multocida : This veterinary pathogen, responsible for a range of diseases in animals, has been shown to possess lipid A structures decorated with L-Ara4N. nih.govscispace.comrsc.org Mass spectrometric analyses have revealed a high degree of heterogeneity in its lipid A, with various acylation patterns and the presence of one or two L-Ara4N modifications. nih.gov This suggests that, similar to other pathogens, P. multocida utilizes this modification to evade host innate immune defenses.
| Pathogen | Key Findings |
| Pseudomonas aeruginosa | L-Ara4N modification is a critical mechanism for acquired polymyxin resistance, especially in CF isolates. nih.govnih.gov |
| Yersinia pestis | Temperature-dependent L-Ara4N modification, higher at flea vector temperature, suggesting a role in transmission. asm.orgnih.gov |
| Klebsiella pneumoniae | Colistin resistance often linked to mgrB mutations leading to L-Ara4N addition. nih.govnih.govmdpi.com |
| Pasteurella multocida | Lipid A is decorated with L-Ara4N, indicating a role in pathogenesis and immune evasion. nih.govscispace.comrsc.org |
Immunomodulatory Potential and Host Interaction Mechanisms of Beta L Ara4n Lipid a
Interaction with Host Pattern Recognition Receptors
The host innate immune system recognizes conserved molecular patterns on pathogens through a suite of pattern recognition receptors (PRRs). For Gram-negative bacteria, a primary PAMP is LPS, and its biological activity is largely attributed to the lipid A moiety. Lipid A is recognized by the Toll-Like Receptor 4 (TLR4) in complex with Myeloid Differentiation Factor 2 (MD-2). researchgate.netguidetopharmacology.orgeragene.com
Engagement with Toll-Like Receptor 4 (TLR4) / Myeloid Differentiation Factor 2 (MD-2) Complex
The TLR4/MD-2 complex serves as the primary sensor for LPS and lipid A in the host immune system. researchgate.netguidetopharmacology.orgeragene.com Binding of lipid A to the MD-2 subunit is a critical initial step in triggering downstream immune signaling. researchgate.netguidetopharmacology.orgeragene.com The interaction between lipid A and the TLR4/MD-2 complex is dependent on the specific structural characteristics of the lipid A molecule, including its acylation pattern, the length of its acyl chains, and its phosphorylation status. researchgate.netguidetopharmacology.orglipidmaps.orgguidetopharmacology.orgfishersci.ca Hexaacylated and bisphosphorylated lipid A, such as that typically found in E. coli, is a potent agonist of the TLR4/MD-2 complex, leading to a robust pro-inflammatory response. researchgate.netguidetopharmacology.orgeragene.comguidetopharmacology.org In contrast, underacylated lipid A variants can act as TLR4 antagonists. researchgate.netguidetopharmacology.orgeragene.comguidetopharmacology.org
The modification of lipid A with beta-L-Ara4N, by adding a positively charged group to the negatively charged phosphate (B84403) moieties, can influence its interaction with the TLR4/MD-2 complex. researchgate.netnih.govciteab.com The phosphate groups of lipid A are known to interact with positively charged residues within the TLR4, TLR4*, and MD-2 proteins, which is important for the formation of the active receptor complex. citeab.com The addition of beta-L-Ara4N can alter these electrostatic interactions and potentially affect the efficiency of TLR4/MD-2 dimerization, a crucial step for signal initiation. nih.govciteab.com
Ligand-Protein Binding Dynamics and Structural Basis of Recognition
The binding of lipid A to the hydrophobic pocket of MD-2 is central to TLR4 activation. eragene.comciteab.com The precise manner in which lipid A is accommodated within this pocket dictates whether the TLR4/MD-2 complex adopts an agonist or antagonist conformation. researchgate.neteragene.com In the case of agonistic lipid A, the binding facilitates the dimerization of two TLR4/MD-2/lipid A complexes, leading to intracellular signaling. researchgate.netguidetopharmacology.orgeragene.com
Modulation of Innate Immune Signaling Pathways
Engagement of the TLR4/MD-2 complex by lipid A triggers intracellular signaling cascades that culminate in the activation of transcription factors and the subsequent expression of immune mediators. researchgate.netguidetopharmacology.orgeragene.com
Activation of NF-κB Signaling
A major signaling pathway activated by TLR4/MD-2 is the NF-κB pathway, which plays a critical role in the induction of pro-inflammatory genes. researchgate.netguidetopharmacology.orgeragene.com Upon lipid A binding and TLR4/MD-2 dimerization, adaptor proteins are recruited to the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4, initiating a cascade that leads to the activation and nuclear translocation of NF-κB. researchgate.netguidetopharmacology.orgeragene.com
Research investigating the immunomodulatory potential of synthetic beta-L-Ara4N-modified Burkholderia lipid A has shown that it is considerably less efficient than E. coli Re-LPS in triggering NF-κB signaling in TLR4-transfected human embryonic kidney HEK293 cells. researchgate.netfishersci.fi This suggests that while beta-L-Ara4N-modified lipid A can engage the TLR4 pathway, its ability to induce robust NF-κB activation may be attenuated compared to highly potent agonists like E. coli LPS. researchgate.netfishersci.fi
Pro-inflammatory Signaling Enhancement vs. Attenuation (e.g., Burkholderia vs. E. coli Lipid A)
The immunomodulatory effect of beta-L-Ara4N modification on pro-inflammatory signaling can vary depending on the context, particularly when comparing lipid A from different bacterial species like Burkholderia and E. coli. While E. coli lipid A is typically hexaacylated and a strong TLR4 agonist, Burkholderia lipid A is often pentaacylated and modified with beta-L-Ara4N. nih.govwikipedia.orgnih.govlipidmaps.org
Studies have shown that the beta-L-Ara4N modification can significantly enhance the pro-inflammatory innate immune signaling of otherwise non-endotoxic Burkholderia lipid A. wikipedia.orgnih.govwikipedia.org Despite being underacylated compared to E. coli lipid A, underacylated beta-L-Ara4N modified Burkholderia LPS isolates have been reported to induce levels of pro-inflammatory cytokines in vitro comparable to those induced by hexaacylated E. coli LPS in some instances. nih.gov This indicates that the beta-L-Ara4N modification can compensate for differences in acylation patterns and contribute to a potent pro-inflammatory response.
However, there are also findings suggesting a more complex picture. Some research indicates that despite rigorous efforts, an explicit correlation between the presence of beta-L-Ara4N modification and the modulation of TLR4-dependent inflammation has been difficult to establish consistently across all studies. nih.govguidetopharmacology.orgguidetopharmacology.orgwikipedia.org The impact may be influenced by the specific site of Ara4N attachment and other structural features of the lipid A.
Induction of Cytokine and Chemokine Expression (e.g., IL-8)
Activation of NF-κB and other downstream signaling pathways by lipid A leads to the induction of a wide array of cytokines and chemokines, which orchestrate the inflammatory response. researchgate.netguidetopharmacology.orgeragene.com Interleukin-8 (IL-8), a chemokine, is a key mediator involved in recruiting neutrophils to the site of infection.
The differential induction of cytokines and chemokines by beta-L-Ara4N-modified lipid A compared to unmodified or other lipid A variants underscores its complex immunomodulatory profile.
Summary of Research Findings on NF-κB Activation and IL-8 Induction:
| Lipid A Type | Cell Line / Model | NF-κB Signaling (vs. E. coli Re-LPS) | IL-8 Induction (vs. Non-modified Lipid A) | Reference |
| Synthetic beta-L-Ara4N-modified Burkholderia | HEK293 (TLR4-transfected) | Considerably less efficient | Not applicable | researchgate.netfishersci.fi |
| Synthetic beta-L-Ara4N-modified Burkholderia | THP-1 (human monocytic macrophage) | Not specified | Significantly higher levels | researchgate.netfishersci.fi |
| Non-modified pentaacyl bisphosphate Burkholderia | THP-1 (human monocytic macrophage) | Not specified | Inactive | researchgate.netfishersci.fi |
Note: This table summarizes specific findings from the provided sources and may not represent the entirety of research on these interactions.
Comparative Immunobiology of Modified Lipid A Forms
Lipid A, the membrane-anchored component of lipopolysaccharide (LPS) in Gram-negative bacteria, is the primary determinant of the host innate immune response, primarily through its interaction with the Toll-like receptor 4 (TLR4)-MD-2 complex. nih.gov The structural heterogeneity of lipid A, arising from variations in acylation patterns, fatty acid chain lengths, and phosphorylation status, significantly influences its immunomodulatory potential. beilstein-journals.org Modifications to the lipid A structure are a key bacterial strategy to evade host defenses and adapt to different environments. beilstein-journals.orgnih.gov One such modification involves the addition of positively charged groups, such as 4-amino-4-deoxy-β-L-arabinose (β-L-Ara4N), to the phosphate groups of the diglucosamine backbone. beilstein-journals.orgnih.govresearchgate.net This modification is observed in various pathogenic bacteria, including Escherichia coli, Burkholderia species, and Yersinia pestis, and plays a crucial role in bacterial resistance to cationic antimicrobial peptides (CAMPs) and modulation of the host immune response. beilstein-journals.orgnih.govresearchgate.netebi.ac.uk
Role in Orchestrating Host Immune Responses
The β-L-Ara4N modification of lipid A plays a significant role in orchestrating host immune responses, extending beyond direct TLR4 interaction. This modification is primarily an adaptive mechanism employed by Gram-negative bacteria to resist CAMPs, which are crucial components of the host innate immune system. nih.govresearchgate.netebi.ac.uk By reducing the negative charge of lipid A, the addition of β-L-Ara4N decreases the electrostatic attraction between the bacterial membrane and the positively charged CAMPs, thereby conferring resistance. beilstein-journals.orgnih.gov
Beyond its role in CAMP resistance, β-L-Ara4N modification influences the broader host immune response. In Klebsiella pneumoniae, the addition of Ara4N to lipid A has been linked to increased bacterial survival inside human monocytes after phagocytosis and the induction of higher levels of cytokine and immune checkpoint production compared to colistin-susceptible strains. asm.org This suggests that the modification can contribute to bacterial persistence within host immune cells and modulate the inflammatory environment.
Studies on Burkholderia lipid A modified with β-L-Ara4N have also indicated an enhancement of pro-inflammatory activity in macrophages. researchgate.netresearchgate.net This enhanced inflammatory response, while seemingly counterintuitive for immune evasion, might contribute to bacterial pathogenesis by promoting chronic inflammation or influencing specific immune pathways. beilstein-journals.org
Advanced Research Methodologies and Future Directions
Synthetic Chemistry Approaches
The chemical synthesis of β-L-Ara4N-modified lipid A and its analogues is a formidable challenge due to the complex stereochemistry and the labile nature of the glycosyl phosphodiester linkage. nih.govnih.gov However, significant progress has been made in developing stereoselective synthetic routes to access these molecules for immunological and structural studies. nih.govnih.gov
Stereoselective Synthesis of Beta-L-Ara4N-Modified Lipid A Structures
The stereoselective synthesis of β-L-Ara4N-modified lipid A structures is crucial for obtaining pure compounds to investigate their biological activities. A key challenge lies in the controlled formation of the β-glycosidic linkage of the L-Ara4N unit to the phosphate (B84403) group of the lipid A backbone. acs.orgnih.govnih.gov Researchers have developed multi-step synthetic sequences that involve the use of appropriately protected building blocks of both the lipid A backbone and the L-Ara4N moiety. nih.govresearchgate.net These strategies often employ specific protecting groups to control the reactivity and stereoselectivity of the glycosylation and phosphorylation reactions. nih.govnih.gov A notable approach involves the anomeric deallylation of a protected 4-azido β-L-Ara4N precursor, which, after a series of steps including ozonolysis and methanolysis, yields an exclusively β-configured lactol. acs.orgnih.govsemanticscholar.org This intermediate is then phosphitylated with retention of its configuration, ensuring the desired stereochemistry in the final product. acs.orgnih.govsemanticscholar.org
H-Phosphonate and Glycosyl Phosphodiester Linkage Assembly
The H-phosphonate approach has emerged as a powerful and advantageous method for the assembly of the critical glycosyl phosphodiester linkage in β-L-Ara4N-lipid A synthesis. nih.govnih.gov This methodology is favored over others, such as the phosphoramidite approach, due to its higher stereoselectivity and the greater stability of the H-phosphonate intermediates. nih.govnih.gov The process typically involves the coupling of a glycosyl H-phosphonate monoester with a hydroxyl group, facilitated by a condensing agent like pivaloyl chloride, to form an H-phosphonate diester. glycoforum.gr.jp This unstable diester is then oxidized to the more stable phosphodiester. glycoforum.gr.jp In the context of β-L-Ara4N-lipid A synthesis, an anomeric H-phosphonate of a protected 4-azido-4-deoxy-β-L-arabinose is coupled to the hemiacetal of the lipid A glucosamine (B1671600) disaccharide backbone. nih.gov This stereocontrolled assembly is a key step in constructing the "double anomeric" phosphodiester linkage that connects the two sugar units. nih.gov
Synthesis of Neoglycoconjugates and LPS Mimetics
To investigate the immunomodulatory and antigenic properties of the β-L-Ara4N modification, researchers synthesize neoglycoconjugates and lipopolysaccharide (LPS) mimetics. acs.orgnih.govnih.gov Neoglycoconjugates are synthetic constructs where the carbohydrate portion of interest, in this case, a β-L-Ara4N-containing oligosaccharide, is covalently linked to a carrier protein, such as bovine serum albumin (BSA). acs.orgnih.govnih.gov For instance, the carbohydrate epitope of β-L-Ara4N-modified Lipid A, βGlcN(1→6)αGlcN(1→P←1)β-L-Ara4N, has been stereoselectively synthesized and conjugated to maleimide-activated BSA. acs.orgnih.govnih.gov These conjugates are valuable tools for immunological studies, including the generation of specific antibodies. LPS mimetics, on the other hand, are simplified synthetic analogues of the natural LPS structure. researchgate.net By creating lipid A mimetics with and without the β-L-Ara4N modification, scientists can dissect the specific contribution of this modification to the molecule's interaction with the immune system. researchgate.net
Analytical and Structural Elucidation Techniques
The structural complexity and heterogeneity of lipid A species, especially those with modifications like β-L-Ara4N, demand sophisticated analytical techniques for their detailed characterization. Mass spectrometry has proven to be an indispensable tool in this field. nih.govpnas.orgpnas.org
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of lipid A and its derivatives. nih.gov It allows for the determination of molecular weight, the identification of acylation patterns, the number and length of fatty acyl chains, and the level of phosphorylation. nih.gov Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are widely used. pnas.orgpnas.orgplos.org MALDI-TOF MS is particularly useful for the rapid analysis of lipid A profiles directly from bacterial colonies, enabling the detection of modifications like the addition of L-Ara4N. plos.org ESI-MS, often coupled with liquid chromatography (LC-MS), provides detailed information on the various lipid A variants present in a sample. nih.gov
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the in-depth structural elucidation of β-L-Ara4N-lipid A. nih.govspringernature.comnih.gov This method involves the ionization of the lipid A molecules followed by their fragmentation in the mass spectrometer. researchgate.net The resulting fragmentation patterns provide a wealth of structural information. pnas.orgresearchgate.net By analyzing the product ions, researchers can pinpoint the location of fatty acyl chains, the positions of phosphate groups, and the presence and location of modifications such as β-L-Ara4N. nih.govpnas.org For instance, ESI-MS/MS analysis of lipid A from Pasteurella multocida revealed the presence of multiple variants, including those decorated with Ara4N on the C-1 and/or C-4′ phosphate groups of the glucosamine backbone. nih.gov This level of detail is crucial for understanding the structural basis of the biological activities of these molecules. researchgate.net
Data Tables
Table 1: Key Intermediates and Final Products in the Synthesis of β-L-Ara4N-Modified Structures
| Compound/Structure | Description | Synthetic Approach | Reference |
| β-L-Ara4N glycosyl H-phosphonates | Key intermediates for the synthesis of β-L-Ara4N-modified LPS structures. | Anomeric deallylation of protected 4-azido β-L-Ara4N followed by phosphitylation. | acs.orgnih.govsemanticscholar.org |
| βGlcN(1→6)αGlcN(1→P←1)β-L-Ara4N-BSA conjugate | Neoglycoconjugate for immunological studies. | Stereoselective synthesis of the carbohydrate epitope followed by conjugation to bovine serum albumin (BSA). | acs.orgnih.govnih.gov |
| β-L-Ara4N-modified Burkholderia Lipid A | Synthetic lipid A analogue corresponding to a structure found in Burkholderia species. | H-phosphonate approach for the assembly of the double glycosyl phosphodiester linkage. | nih.govresearchgate.net |
Table 2: Mass Spectrometry Data for β-L-Ara4N-Modified Lipid A
| Analytical Technique | Information Obtained | Example Application | Reference |
| MALDI-TOF MS | Rapid detection of lipid A modifications, including the addition of L-Ara4N. | Analysis of intact E. coli colonies to detect colistin (B93849) resistance associated with L-Ara4N modification. | plos.org |
| ESI-MS/MS | Detailed structural characterization, including acylation patterns, phosphorylation levels, and location of β-L-Ara4N. | Analysis of lipid A from Pasteurella multocida revealing multiple variants with Ara4N on C-1 and/or C-4′ phosphate groups. | nih.gov |
| ESI-LC-MS | Separation and identification of different lipid A species from a complex mixture. | Detection of BP-Ara4N in total lipid extracts of E. coli cell lysates. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of beta-L-Ara4N-lipid A and its biosynthetic precursors, providing detailed information about atomic connectivity and stereochemistry.
NMR spectroscopy plays a crucial role in confirming the structures of the intermediates in the this compound biosynthetic pathway. nih.gov For instance, the structure of UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N), a key sugar nucleotide precursor, has been unequivocally confirmed using both 1H and 13C NMR spectroscopy. nih.gov This level of structural verification is essential for understanding the enzymatic reactions that lead to the synthesis of the L-Ara4N moiety.
One of the most significant contributions of NMR spectroscopy to the study of this compound has been the definitive elucidation of the glycosyl linkage between the L-Ara4N sugar and the lipid A backbone. nih.gov Through the use of one- and two-dimensional NMR experiments, it has been demonstrated that the L-Ara4N moiety is attached to the 4'-phosphate group of the lipid A. nih.gov Furthermore, these NMR studies have unequivocally established the anomeric configuration of this linkage as beta. nih.gov This precise structural information is critical for understanding how this modification alters the surface properties of the bacterial outer membrane.
X-ray Crystallography and Cryo-Electron Microscopy for Enzyme Structures
Understanding the three-dimensional structures of the enzymes involved in the biosynthesis of this compound is crucial for elucidating their mechanisms of action and for the development of potential inhibitors. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to obtain this high-resolution structural information. youtube.commemtein.com
The crystal structures of several key enzymes in the L-Ara4N biosynthetic pathway have been solved, providing valuable insights into their function. researchgate.netnih.gov These include:
ArnA : The structure of this bifunctional enzyme, which possesses both a dehydrogenase and a transformylase domain, has been determined. nih.govnih.gov
ArnD : The crystal structure of this deformylase has been elucidated, revealing key features of its active site. acs.org
ArnT : The crystal structure of this integral membrane glycosyltransferase, responsible for transferring L-Ara4N to lipid A, has been solved both alone and in complex with its lipid carrier, undecaprenyl phosphate. nih.govnih.gov
More recently, cryo-EM has been employed to determine the structure of enzymes that are challenging to crystallize, such as the integral membrane protein ArnC . nih.govresearchgate.netbiorxiv.org The cryo-EM structures of ArnC from Salmonella typhimurium have been resolved in both its apo and UDP-bound forms, revealing a tetrameric assembly and providing insights into its catalytic mechanism. nih.govresearchgate.netbiorxiv.org
The following table summarizes the enzymes in the this compound biosynthetic pathway for which high-resolution structures have been determined.
| Enzyme | Function | Structural Method |
|---|---|---|
| ArnA | Dehydrogenase and Transformylase | X-ray Crystallography |
| ArnC | Glycosyltransferase | Cryo-Electron Microscopy |
| ArnD | Deformylase | X-ray Crystallography |
| ArnT | Aminoarabinose transferase | X-ray Crystallography |
Information compiled from the Protein Data Bank and relevant publications. nih.govacs.orgnih.govresearchgate.net
Genetic Engineering and Mutagenesis Studies
Genetic manipulation of the bacterial chromosome and plasmids is a cornerstone for dissecting the function of genes involved in the β-L-Ara4N pathway, primarily those within the arn (or pmr) operon. nih.govnih.gov These studies allow researchers to establish direct links between specific genes and their roles in the synthesis and transfer of L-Ara4N.
Gene Deletion and Overexpression for Functional Characterization
Creating targeted gene deletions (knockouts) is a powerful method to determine a gene's necessity for a particular function. In the context of β-L-Ara4N-lipid A, non-polar inactivation of individual genes within the arnBCADTEF locus has been shown to abolish the L-Ara4N modification, resulting in a loss of polymyxin (B74138) resistance. nih.gov
For example, deletion of the arnD gene in an Escherichia coli mutant that constitutively expresses the pathway leads to the accumulation of a formylated intermediate, undecaprenyl-phosphate-4-formamido-L-arabinose (C55P-Ara4FN), instead of the final donor substrate, C55P-Ara4N. nih.gov This definitively identified ArnD as the essential deformylase in the pathway. nih.gov Similarly, chromosomal inactivation of pmrL (arnE) and pmrM (arnF) results in polymyxin sensitivity and the absence of L-Ara4N on lipid A, despite the continued presence of the C55P-Ara4N donor molecule. nih.gov This evidence strongly supports their role as a flippase, transporting the donor substrate across the inner membrane. nih.gov
Conversely, overexpression studies are used to confirm gene function and investigate the effects of increased enzyme levels. Overexpression of the entire arn operon is a hallmark of adaptive colistin resistance in clinical isolates of Pseudomonas aeruginosa. nih.gov In laboratory settings, heterologous expression of the arn genes in different bacterial backgrounds can be used to re-engineer the lipid A structure, which has potential applications in vaccine development. nih.gov
| Gene | Alternative Name(s) | Proposed Function | Phenotype upon Deletion |
|---|---|---|---|
| arnA | pmrI | Bifunctional enzyme (decarboxylase and formyltransferase) | Loss of L-Ara4N modification, polymyxin sensitivity |
| arnB | pmrH | Aminotransferase | Loss of L-Ara4N modification, polymyxin sensitivity |
| arnC | pmrF | Transfers formylated L-Ara4N to undecaprenyl phosphate | Loss of L-Ara4N modification, polymyxin sensitivity |
| arnD | pmrJ | Deformylase | Accumulation of formylated intermediate (C55P-Ara4FN), loss of L-Ara4N on lipid A, polymyxin sensitivity nih.gov |
| arnE / arnF | pmrM / pmrL | ABC transporter (flippase) for C55P-Ara4N | Abolished L-Ara4N modification despite presence of donor, polymyxin sensitivity nih.gov |
| arnT | pmrK | Transfers L-Ara4N from C55P-Ara4N to lipid A | Loss of L-Ara4N modification, polymyxin sensitivity johnshopkins.edu |
Analysis of Suppressor Mutants to Identify Compensatory Pathways
Suppressor mutant analysis is a classic genetic technique used to identify secondary mutations that can compensate for the loss of function of an initial mutation. This can reveal alternative or compensatory pathways and interacting proteins. While this approach has been applied to understand the roles of other lipopolysaccharide (LPS) biosynthesis genes, such as the late acyltransferases, its systematic application to the genes of the β-L-Ara4N pathway has been less explored. researchgate.netmdpi.com
For instance, studies on P. aeruginosa have shown that the development of high-level colistin resistance invariably involves mutations that activate the arn operon. nih.gov Deletion of the arn operon severely curtails the ability of the bacterium to develop such resistance through spontaneous mutations, suggesting that in this organism, there are no readily available compensatory pathways to bypass the need for L-Ara4N modification for this phenotype. nih.gov The identification of suppressor mutations that could restore resistance in an arn-deficient background would be a significant finding, potentially uncovering novel mechanisms of antibiotic resistance or membrane stabilization.
Heterologous Expression Systems for Enzyme Analysis
To study the function of individual enzymes in isolation, away from the complexities of their native cellular environment, researchers rely on heterologous expression systems. This typically involves cloning the gene of interest into an expression vector, transforming it into a well-characterized host like E. coli, and inducing high-level protein production. nih.govresearchgate.net
This approach has been crucial for characterizing the enzymes of the β-L-Ara4N pathway:
ArnA : The bifunctional ArnA enzyme was studied by expressing its N-terminal and C-terminal domains independently as active proteins in E. coli. This demonstrated that the C-terminal domain performs the initial oxidative decarboxylation of UDP-glucuronic acid, while the N-terminal domain is a formyltransferase that modifies UDP-L-Ara4N. nih.govresearchgate.net
ArnB : The aminotransferase ArnB was overexpressed using a T7lac promoter-driven system in E. coli. nih.gov This allowed for the purification of the enzyme and subsequent in vitro assays to confirm its function: the reversible transfer of an amino group from glutamate (B1630785) to the UDP-4-ketopentose intermediate produced by ArnA. nih.govacs.org
ArnT : The transferase ArnT from Salmonella typhimurium has been expressed in E. coli to study its activity and substrate specificity. nih.gov
Lipid A Engineering : Beyond single-enzyme studies, heterologous expression of entire modification systems allows for the artificial engineering of lipid A structures. mdpi.com Transferring the genes for L-Ara4N modification into a bacterial strain that normally does not produce it can result in the expected modification, demonstrating the modularity of these systems and providing tools for creating novel vaccine adjuvants or detoxified LPS. nih.govmdpi.com
Biochemical and Biophysical Assays
Following genetic identification, a deep understanding of the β-L-Ara4N pathway requires detailed biochemical and biophysical characterization of the enzymes and their interactions with substrates and host molecules.
Enzyme Activity Assays (e.g., deformylase activity, transferase kinetics)
Enzyme assays are essential for confirming the catalytic function of a protein and determining its kinetic parameters. A variety of assays have been developed for the arn pathway enzymes.
Deformylase Activity (ArnD) : The activity of ArnD has been demonstrated in vitro using lipid extracts from an ΔarnD mutant, which are rich in the substrate C55P-Ara4FN. nih.gov Purified ArnD is added to these extracts, and the formation of the product, C55P-Ara4N, is monitored over time using techniques like electrospray ionization-liquid chromatography-mass spectrometry (ESI-LC-MS). nih.gov Studies have also utilized synthetic, shorter-chain analogues of the natural substrate to facilitate analysis. nih.gov These assays have confirmed that ArnD is a metal-dependent enzyme. nih.gov
Transferase Kinetics (ArnT) : The activity of the L-Ara4N transferase, ArnT, is typically measured by monitoring the transfer of L-Ara4N from its donor to an acceptor molecule. In one assay system, membranes from an S. typhimurium strain that overproduces the L-Ara4N biosynthetic machinery are incubated with a radiolabeled lipid A precursor, such as 4'-³²P-lipid IVA. nih.gov The transfer of L-Ara4N from the endogenous lipid donor to the radiolabeled acceptor is detected by the appearance of a new, more polar spot on a thin-layer chromatography (TLC) plate, which can be quantified by phosphorimaging. nih.gov Such assays have been used to screen for potential inhibitors of the enzyme. nih.gov Surprisingly, it was also discovered that ArnT can catalyze the reverse reaction, transferring L-Ara4N from LPS back to a lipid phosphate acceptor, though this is considered an artifact of fractionated membrane systems. acs.orgnih.gov
Upstream Enzyme Assays (ArnA, ArnB) : A simple quantitative radiochemical assay was developed for the aminotransferase ArnB, allowing its activity to be measured in both the forward and reverse directions. nih.gov The activities of the bifunctional ArnA enzyme have been confirmed by incubating the purified domains with their respective substrates (UDP-glucuronic acid for the decarboxylase; UDP-L-Ara4N and N-10-formyltetrahydrofolate for the formyltransferase) and analyzing the products by NMR spectroscopy and mass spectrometry. nih.govresearchgate.net
| Enzyme | Assay Type | Substrate(s) | Product(s) | Detection Method |
|---|---|---|---|---|
| ArnA (C-term) | Decarboxylase Assay | UDP-glucuronic acid | UDP-4-ketopentose | NMR, Mass Spectrometry |
| ArnA (N-term) | Formyltransferase Assay | UDP-L-Ara4N, N-10-formyltetrahydrofolate | UDP-L-Ara4FN | NMR, Mass Spectrometry nih.govresearchgate.net |
| ArnB | Aminotransferase Assay | UDP-4-ketopentose, Glutamate | UDP-L-Ara4N | Radiochemical assay, NMR nih.gov |
| ArnD | Deformylase Assay | C55P-Ara4FN (endogenous or synthetic) | C55P-Ara4N | ESI-LC-MS nih.gov |
| ArnT | Glycosyltransferase Assay | C55P-Ara4N (endogenous), 32P-Lipid IVA (acceptor) | 32P-Lipid IVA-Ara4N | TLC, Phosphorimaging nih.gov |
In Vitro Binding Assays with Host Receptors
The primary biological significance of β-L-Ara4N modification is its ability to reduce the net negative charge of the bacterial outer membrane. The phosphate groups on lipid A are a key target for positively charged cationic antimicrobial peptides (CAMPs). By adding the cationic L-Ara4N sugar, bacteria create an electrostatic shield that repels these molecules. nih.gov
While this modification is critical for evading CAMPs, its direct impact on the primary host receptor for lipid A, the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD-2) complex, appears to be minimal. mdpi.com The structural features of lipid A that are most critical for TLR4/MD-2 recognition are the number and length of the acyl chains. mdpi.comnih.govoup.com In vitro studies have shown that the addition of polar head groups like L-Ara4N or phosphoethanolamine does not directly affect the recognition of lipid A by TLR4/MD-2. mdpi.com Therefore, while the modification allows the bacterium to survive a key component of the innate immune response (CAMPs), it does not necessarily render the bacterium "stealthy" to the principal endotoxin sensing pathway of the host.
Cellular Signaling Assays (e.g., NF-κB activation in cell lines)
The interaction of lipid A with the host immune system is primarily mediated by the Toll-like receptor 4 (TLR4) complex, which recognizes the lipid A moiety of lipopolysaccharide (LPS). This recognition event triggers a signaling cascade that culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines. nih.gov
A common method to assess the immunostimulatory activity of different lipid A structures is to use reporter cell lines, such as human embryonic kidney 293 (HEK293) cells, which are engineered to express TLR4, MD-2, and CD14. These cells also contain a reporter gene (e.g., for luciferase or alkaline phosphatase) under the control of an NF-κB-dependent promoter. By exposing these cells to β-L-Ara4N-lipid A and comparing the resulting signal to that produced by unmodified lipid A, researchers can quantify changes in NF-κB activation. It is hypothesized that the reduced negative charge of β-L-Ara4N-lipid A may lead to attenuated TLR4 signaling and consequently, lower NF-κB activation, representing a mechanism of immune evasion by the bacteria.
Table 1: Cellular Signaling Assay for Lipid A Variants
| Cell Line | Lipid A Variant | Assay Principle | Expected Outcome |
|---|---|---|---|
| HEK-TLR4 | Unmodified Lipid A | NF-κB driven reporter gene expression | Strong activation of NF-κB |
| HEK-TLR4 | β-L-Ara4N-lipid A | NF-κB driven reporter gene expression | Attenuated activation of NF-κB |
Pre-clinical Therapeutic Strategies and Drug Target Identification
The essential role of the β-L-Ara4N modification in bacterial resistance makes its biosynthetic pathway an attractive target for novel antimicrobial therapies.
The development of small molecule inhibitors against key enzymes in the lipid A biosynthesis and modification pathways is a promising strategy to combat multidrug-resistant Gram-negative bacteria. frontiersin.org
LpxC: This enzyme catalyzes the first committed step in the biosynthesis of lipid A. nih.gov As this pathway is essential for the viability of most Gram-negative bacteria, LpxC has emerged as a prime target for new antibiotics. Several classes of LpxC inhibitors have been developed and have shown potent bactericidal activity against a range of pathogens.
ArnT: This integral inner membrane protein is the terminal glycosyltransferase that transfers L-Ara4N from its lipid carrier, undecaprenyl phosphate-L-Ara4N, to lipid A. nih.govnih.gov The inhibition of ArnT would prevent the modification of lipid A, thereby blocking the primary mechanism of resistance to cationic antimicrobial peptides like colistin. nih.govacs.org This could potentially restore the susceptibility of resistant strains to existing antibiotics. Research into covalent inhibitors of ArnT is ongoing. qub.ac.uk
ArnD: ArnD is a crucial deformylase in the L-Ara4N biosynthetic pathway. nih.govacs.orgnih.gov The pathway involves the N-formylation of an intermediate, which is then transferred to the undecaprenyl phosphate carrier. acs.orgnih.gov ArnD is responsible for removing this formyl group to produce the final donor substrate for ArnT. nih.govacs.orgnih.gov Since the activity of ArnD is essential for producing the L-Ara4N modification, it represents a novel target for the development of drugs that could reverse polymyxin resistance. nih.gov
Table 2: Enzymes in Lipid A Pathways as Drug Targets
| Enzyme | Function | Pathway | Therapeutic Rationale |
|---|---|---|---|
| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase | Lipid A Biosynthesis | Inhibition leads to bacterial cell death. |
| ArnT | L-Ara4N transferase | Lipid A Modification | Inhibition prevents resistance to cationic antimicrobial peptides. |
| ArnD | Undecaprenyl-phospho-4-formamido-4-deoxy-L-arabinose deformylase | L-Ara4N Biosynthesis | Inhibition blocks the formation of the L-Ara4N donor substrate, preventing resistance. |
The strategy of developing "resistance inhibitors" or "antibiotic adjuvants" aims to restore the efficacy of existing antibiotics by blocking specific resistance mechanisms. mdpi.comnih.gov These inhibitors may not have intrinsic antibacterial activity themselves but are used in combination with conventional antibiotics. nih.gov
Given that ArnD is essential for polymyxin resistance, it is an attractive target for the development of such resistance inhibitors. nih.gov ArnD belongs to the carbohydrate esterase family 4 and is a metal-dependent enzyme. acs.org The structural and functional characterization of ArnD provides a basis for the rational design of small molecule inhibitors that could target its active site. nih.gov The development of an ArnD inhibitor could provide a powerful tool to be used in combination with polymyxins to treat infections caused by resistant Gram-negative pathogens. This approach of targeting non-essential resistance pathways is thought to exert less selective pressure for the development of new resistance compared to traditional antibiotics that target essential cellular processes. tandfonline.com
Lipid A is the principal component of LPS responsible for its powerful immunostimulatory properties, making it a potent vaccine adjuvant. acs.orgresearchgate.net However, the inherent toxicity of native lipid A has limited its clinical use. acs.org Research in this area focuses on developing synthetic lipid A analogues that retain the adjuvant activity while minimizing toxicity. acs.orgresearchgate.netnih.gov
One of the most successful examples is monophosphoryl lipid A (MPLA), a derivative of lipid A with reduced toxicity that is a component of approved vaccines. acs.org The development of MPLA and other synthetic analogues, such as aminoalkyl glucosaminide phosphates (AGPs), has been guided by a detailed understanding of the structure-activity relationships of lipid A. researchgate.net
While β-L-Ara4N-lipid A itself is associated with immune evasion, the knowledge of how modifications like the addition of L-Ara4N alter the interaction with the host immune system is invaluable for designing novel synthetic adjuvants. By systematically modifying the structure of lipid A—altering the acylation pattern, phosphorylation state, and glycosylation—researchers can fine-tune the immune response. In pre-clinical models, synthetic lipid A analogues, such as CRX-527, are being tested for their ability to enhance vaccine efficacy, for example, in the context of cancer vaccines. nih.govacs.org These well-defined, synthetic molecules offer advantages in manufacturing and quality control over bacterially derived products. acs.orgavantiresearch.com The goal is to create adjuvants that can be tailored to elicit a specific type of immune response (e.g., Th1-biased) suitable for the particular vaccine antigen. acs.org
Comparative Analysis and Evolutionary Aspects of Beta L Ara4n Modification
Distribution Across Gram-Negative Bacterial Species
The beta-L-Ara4N modification of lipid A is not universally present in all Gram-negative bacteria but is notably prevalent among many species, particularly those that are pathogenic or inhabit diverse environmental niches. This modification has been well-characterized in prominent human pathogens such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. nih.govnih.govacs.org Other genera known to exhibit this modification include Burkholderia, with Burkholderia cenocepacia being a notable example where L-Ara4N decoration is considered essential for survival, and Yersinia pestis. microbiologyresearch.orgbeilstein-journals.org
The presence and extent of L-Ara4N modification can vary between strains within a species and are often non-stoichiometric, reflecting dynamic regulation in response to environmental cues. beilstein-journals.orgmdpi.com Conversely, some Gram-negative bacteria, such as Acinetobacter baumannii, typically lack the genetic machinery for L-Ara4N biosynthesis and attachment, relying on alternative lipid A modifications like phosphoethanolamine addition for resistance to cationic compounds. frontiersin.orgnih.gov This differential distribution highlights the diverse adaptive strategies employed by Gram-negative bacteria to navigate their specific ecological landscapes.
Evolutionary Conservation and Divergence of Biosynthetic Genes
The core pathway for lipid A biosynthesis is remarkably conserved across most Gram-negative bacteria, reflecting its fundamental role in outer membrane structure. nih.govmdpi.com However, the genes responsible for post-synthetic modifications, such as the addition of beta-L-Ara4N, exhibit both conservation among species that utilize this modification and divergence or absence in others.
The biosynthesis of L-Ara4N and its subsequent transfer to lipid A is mediated by a dedicated set of enzymes. The genes encoding these enzymes are frequently organized into operons, most notably the arn operon (also referred to historically as pmrHFIJKLM) and the pmrE gene, which encodes UDP-glucose dehydrogenase (ugd). nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netasm.orgnih.gov The pathway involves the conversion of UDP-glucose to UDP-glucuronic acid by Ugd, followed by a series of reactions catalyzed by proteins encoded within the arn locus, including ArnA, ArnB, ArnC, and ArnD, ultimately leading to the activated donor molecule, undecaprenyl phosphate-L-Ara4N. nih.govresearchgate.netnih.gov The final step, the transfer of L-Ara4N to lipid A, is catalyzed by the integral membrane protein ArnT, which primarily modifies the 4'-phosphate group of lipid A, although modification at the 1-phosphate can also occur. nih.govmicrobiologyresearch.orgpnas.orgnih.gov
The expression of the arn and pmrE genes is tightly regulated by two-component signal transduction systems, predominantly PmrA-PmrB (BasS/R) and PhoP-PhoQ. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com These regulatory systems sense environmental cues such as low pH, elevated concentrations of certain metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺), and low levels of divalent cations (Mg²⁺, Ca²⁺). nih.govmdpi.com The intricate regulatory network, including cross-talk between PhoP-PhoQ and PmrA-PmrB via the adaptor protein PmrD, allows bacteria to fine-tune the level of L-Ara4N modification in response to their surroundings. nih.govmdpi.com
The presence or absence of the complete arn operon and the specific regulatory mechanisms governing its expression represent significant points of evolutionary divergence. While the core enzymatic functions are conserved among bacteria that perform this modification, variations in gene order, regulatory elements, and the interplay with other cellular processes contribute to the diverse patterns of L-Ara4N modification observed across species.
Ecological and Environmental Drivers of Modification Selection
The beta-L-Ara4N modification of lipid A provides a significant adaptive advantage in specific ecological and environmental contexts. A primary driver for the selection and maintenance of this modification is the need to resist cationic antimicrobial peptides (CAMPs). nih.govnih.govnih.govresearchgate.netnih.govebi.ac.uk CAMPs, including host defense peptides and antibiotics like polymyxin (B74138), exert their bactericidal effects by interacting electrostatically with the negatively charged phosphate (B84403) groups of lipid A, disrupting the outer membrane. nih.govfrontiersin.org The addition of the positively charged L-Ara4N moiety neutralizes the negative charge of the lipid A phosphates, reducing the affinity of CAMPs for the bacterial surface and thereby conferring resistance. nih.govnih.govnih.gov This is particularly crucial for pathogenic bacteria encountering host immune defenses and for bacteria exposed to CAMPs in other environments.
Environmental conditions that trigger the expression of the arn genes and subsequent L-Ara4N modification, such as low magnesium and calcium concentrations, are often encountered within host environments (e.g., phagosomes) or in nutrient-limited natural settings. nih.govmdpi.com Mildly acidic pH and high iron concentrations can also induce this modification. nih.govmdpi.com This inducible expression allows bacteria to conserve resources when the modification is not necessary but rapidly deploy the resistance mechanism when faced with relevant environmental stressors.
Beyond CAMP resistance, L-Ara4N modification has also been implicated in maintaining outer membrane integrity. Studies have shown that this modification can enhance the structural stability of the outer membrane, contributing to tolerance to certain antibiotics like meropenem, particularly in situations where the cell wall is compromised. biorxiv.org This suggests that the modification plays a broader role in bacterial envelope stress responses.
The presence of arn genes in bacteria isolated from environmental sources, not directly associated with mammalian hosts, further supports the notion that ecological pressures beyond host-pathogen interactions contribute to the selection of this modification. frontiersin.org Resistance to environmental CAMPs produced by competing microorganisms or adaptation to specific physicochemical conditions in diverse habitats likely drives the evolutionary conservation and distribution of the L-Ara4N modification system.
Q & A
Q. How can advanced imaging techniques visualize β-L-Ara4N-lipid A distribution in bacterial membranes?
- Cutting-Edge Tools :
- Cryo-Electron Tomography : Resolve Ara4N spatial organization at near-atomic resolution.
- Fluorescent Probes : Develop anti-Ara4N antibodies conjugated with quantum dots for live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
